molecular formula C33H29FN6O3S2 B2976704 N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide CAS No. 362505-63-3

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide

カタログ番号 B2976704
CAS番号: 362505-63-3
分子量: 640.75
InChIキー: JFHUVCOCDHGTAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This usually includes the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its geometry, the types of bonds it contains, and its stereochemistry if applicable.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including the reactants, products, and conditions of the reaction.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


科学的研究の応用

Pharmacokinetics and Metabolism

  • Studies on various compounds, such as cefmenoxime and intravenous paracetamol, focus on their pharmacokinetics, including absorption, distribution, metabolism, and excretion, particularly in patients with varying degrees of renal function. These studies highlight the importance of understanding how drugs are processed by the body to optimize dosing and reduce potential toxicity, especially in populations with compromised health or differing physiological characteristics due to age or underlying conditions (Höffler & Koeppe, 1983); (Liukas et al., 2011).

Potential Therapeutic Applications

  • Research into the metabolic pathways and potential therapeutic applications of complex molecules often involves detailed pharmacokinetic studies. For example, compounds acting on the GABAA receptor or as orexin receptor antagonists have been explored for their potential in treating conditions such as insomnia or for their effects on cognitive and psychomotor performance (Renzulli et al., 2011); (Carter et al., 2007).

Biochemical and Physiological Effects

  • Studies often investigate the biochemical and physiological effects of compounds to understand their potential impact on health or their therapeutic value. This includes examining how specific compounds interact with biological targets, such as enzymes or receptors, which could lead to novel treatments for various diseases or conditions (Patel et al., 2019).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.


将来の方向性

This involves discussing potential future research directions involving the compound, such as new synthetic methods, potential applications, and areas of interest for further study.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


特性

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29FN6O3S2/c1-43-26-15-9-23(10-16-26)28-19-27(29-8-5-17-44-29)38-40(28)32(42)21-45-33-37-36-30(39(33)25-13-11-24(34)12-14-25)20-35-31(41)18-22-6-3-2-4-7-22/h2-17,28H,18-21H2,1H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHUVCOCDHGTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。